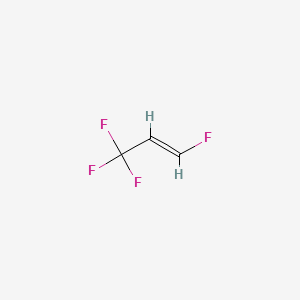

1,3,3,3-Tetrafluoroprop-1-ene

Overview

Description

1,3,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin, a class of compounds known for their low global warming potential. This compound is primarily used as a refrigerant and a blowing agent for foam and aerosol applications. It was developed as a “fourth generation” refrigerant to replace older compounds like R-134a, which have higher global warming potentials .

Mechanism of Action

Target of Action

The primary target of 1,3,3,3-Tetrafluoroprop-1-ene is the environment where it is released, particularly in combustion reactions . It interacts with oxygen and radicals such as hydrogen and hydroxyl radical during these reactions .

Mode of Action

The compound’s mode of action involves unimolecular decomposition, collision with oxygen, and addition with radicals (hydrogen and hydroxyl radical) . These interactions were revealed through theoretical models and were calculated using density function theory methods .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve combustion reactions . The compound undergoes various reaction pathways during combustion, leading to changes in the volume fractions of R1234ze(E), CO, CO2, and O2 .

Pharmacokinetics

For instance, it has a boiling point of -16°C and a solubility in water of 0.037 wt.% , which can affect its distribution and availability in different environments.

Result of Action

The result of the compound’s action in combustion reactions is the transformation of volume fractions of R1234ze(E), CO, CO2, and O2 . This transformation was verified through combustion experiments .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its combustion reactions occur under specific conditions, such as electric spark ignition at 298.15 K and 1 bar . Additionally, its properties, such as its boiling point and solubility in water, can affect its action, efficacy, and stability in different environments .

Biochemical Analysis

Biochemical Properties

1,3,3,3-Tetrafluoroprop-1-ene plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in oxidative stress and cellular damage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in the accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or UV light . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage in in vitro and in vivo studies. These effects can lead to chronic inflammation, tissue damage, and an increased risk of carcinogenesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to cause mild respiratory irritation and transient changes in liver enzyme levels . At high doses, it can induce severe toxic effects, including neurotoxicity, hepatotoxicity, and cardiotoxicity. Threshold effects have been observed, with certain dosages leading to significant adverse effects, while lower dosages may not produce noticeable toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, lipid content, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. This localization can enhance its metabolic activation and subsequent cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,3-Tetrafluoroprop-1-ene can be synthesized through a multi-step process involving fluorination and dehydrochlorination reactions. The starting materials typically include compounds like 2-chloro-3,3,3-trifluoropropene. The process involves:

Fluorination: The starting material is reacted with a fluorinating agent to produce intermediate compounds.

Dehydrochlorination: The intermediate compounds are then subjected to dehydrochlorination to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1,3,3,3-Tetrafluoroprop-1-ene undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can yield different fluorinated hydrocarbons.

Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or ozone.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens or organometallic compounds are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various fluorinated alcohols or acids, while reduction can yield simpler hydrocarbons .

Scientific Research Applications

Chemistry

1,3,3,3-Tetrafluoroprop-1-ene serves as a reagent in organic synthesis and is utilized as a solvent in various chemical reactions. Its unique structure allows it to participate in oxidation and reduction processes, making it valuable for developing new chemical compounds.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for synthesizing fluorinated compounds. |

| Solvent | Used in chemical reactions requiring non-polar solvents. |

Biology

In biological research, this compound is investigated for its interactions with biological systems. Notably, it interacts with cytochrome P450 enzymes involved in the metabolism of xenobiotics.

| Biological Interaction | Effect |

|---|---|

| Cytochrome P450 Enzymes | Influences metabolic pathways and enzyme activity. |

Medicine

The compound is explored as a potential propellant in metered dose inhalers (MDIs) due to its low toxicity and environmental impact. A study demonstrated that doses exceeding typical use do not pose significant risks to human health.

Industrial Applications

In industrial settings, this compound is primarily used as a refrigerant and blowing agent for foam and aerosol applications. It has been developed to replace older refrigerants like R-134a due to its lower environmental impact.

| Industrial Use | Description |

|---|---|

| Refrigerant | Used in cooling systems with lower global warming potential. |

| Blowing Agent | Employed in the production of foams and aerosols. |

Case Study 1: Refrigeration Systems

A comparative analysis of refrigeration systems using HFO-1234ze(E) versus traditional refrigerants showed a significant reduction in greenhouse gas emissions. The study highlighted the effectiveness of HFO-1234ze(E) in maintaining energy efficiency while minimizing environmental impact.

Case Study 2: Metered Dose Inhalers

A three-month toxicology study on dogs indicated that the use of HFO-1234ze(E) in MDIs did not result in adverse effects at doses significantly higher than those expected in patients. This supports its safety profile for inhalation applications .

Comparison with Similar Compounds

2,3,3,3-Tetrafluoroprop-1-ene: Another fluorinated hydrocarbon with similar applications but different physical properties.

3,3,3-Trifluoroprop-1-ene: A related compound with fewer fluorine atoms, resulting in different reactivity and applications

Uniqueness: 1,3,3,3-Tetrafluoroprop-1-ene stands out due to its combination of low global warming potential, zero ozone depletion potential, and versatility in various applications. Its unique properties make it a preferred choice in many industrial and scientific applications .

Biological Activity

1,3,3,3-Tetrafluoroprop-1-ene (commonly referred to as R1234ze(Z)) is a fluorinated alkene that has garnered attention due to its potential applications in various fields, including organic synthesis, refrigeration, and medicine. This article explores its biological activity, focusing on its interactions with biological systems and mechanisms of action.

This compound has the molecular formula C₃H₂F₄ and a boiling point of -16°C. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. The compound is synthesized through fluorination and dehydrochlorination reactions involving starting materials like 2-chloro-3,3,3-trifluoropropene .

Target of Action

The primary biological target of this compound includes cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

The compound's mode of action involves:

- Unimolecular decomposition : This process occurs under specific conditions where the compound breaks down into less complex molecules.

- Collision with oxygen : This interaction can lead to oxidative reactions that may affect cellular components.

- Radical addition : The compound can react with free radicals (such as hydroxyl radicals), influencing various biochemical pathways .

Biochemical Pathways

The interactions of this compound with cytochrome P450 enzymes have been shown to affect several biochemical pathways:

- Metabolism : It alters the metabolism of other compounds by inhibiting or activating enzyme activity.

- Cell Signaling : The compound influences cell signaling pathways and gene expression.

- Cellular Metabolism : It impacts cellular metabolism by modifying the activity of metabolic enzymes .

Cellular Effects

Studies have demonstrated that this compound can influence various types of cells:

- It affects cell function by modulating signaling pathways.

- Changes in gene expression have been observed in response to exposure to this compound.

- The stability of the compound under laboratory conditions allows for consistent study results; however, it can degrade under high temperatures or UV light .

Case Studies

Recent research has focused on the biological implications of this compound. For instance:

- A study highlighted its potential use as a propellant in medical inhalers due to its low toxicity profile compared to traditional propellants .

- Investigations into its environmental impact have shown that it possesses low global warming potential and zero ozone depletion potential, making it a favorable alternative in industrial applications .

Comparison with Similar Compounds

A comparative analysis with other fluorinated compounds reveals distinct features:

| Compound Name | Global Warming Potential | Ozone Depletion Potential | Applications |

|---|---|---|---|

| This compound | Low | None | Refrigerants, medical inhalers |

| 2,3,3,3-Tetrafluoroprop-1-ene | Moderate | Low | Industrial solvents |

| 3,3,3-Trifluoroprop-1-ene | High | Moderate | Specialty chemicals |

Properties

IUPAC Name |

(E)-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOAUSHHFGWSA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885446 | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29118-24-9, 1645-83-6 | |

| Record name | (1E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,3-Tetrafluoropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propene, 1,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene, 1,3,3,3,-tetrafluoro-,(E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,3,3-TETRAFLUOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2481UOO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.